molecular formula C13H18BrN3O2 B12303511 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine

2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine

Cat. No.: B12303511
M. Wt: 328.20 g/mol
InChI Key: CUWXUQXOLAYZQD-UHFFFAOYSA-N
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Description

2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is a chemical compound that features a pyrazine ring substituted with a bromine atom and a pyrrolidinyl group protected by a tert-butoxycarbonyl (Boc) group

Properties

Molecular Formula

C13H18BrN3O2

Molecular Weight

328.20 g/mol

IUPAC Name

tert-butyl 3-(5-bromopyrazin-2-yl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C13H18BrN3O2/c1-13(2,3)19-12(18)17-5-4-9(8-17)10-6-16-11(14)7-15-10/h6-7,9H,4-5,8H2,1-3H3

InChI Key

CUWXUQXOLAYZQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)C2=CN=C(C=N2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving appropriate precursors.

    Introduction of the Pyrrolidinyl Group: The pyrrolidinyl group can be introduced through nucleophilic substitution reactions using pyrrolidine derivatives.

    Protection with Boc Group: The pyrrolidinyl group is then protected with a Boc group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Deprotection of the N-Boc Group

The N-Boc (tert-butoxycarbonyl) protecting group on the pyrrolidine moiety of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine can be removed under acidic conditions to yield the free amine. This reaction is critical for enabling subsequent coupling reactions or biological interactions.

  • Reaction Conditions :

    • Acidic deprotection (e.g., trifluoroacetic acid (TFA) in dichloromethane or methanol) is commonly employed .

    • Deprotection typically occurs rapidly (within minutes to hours) under these conditions, releasing the amine without damaging other functional groups .

  • Mechanism :
    The N-Boc group undergoes acid-catalyzed cleavage via protonation and elimination, forming carbon dioxide and releasing the free amine .

Substitution Reactions at the Bromine Site

The bromine atom at the 2-position of the pyrazine ring renders the compound reactive for nucleophilic aromatic substitution (S<sub>N</sub>Ar) or transition-metal-catalyzed coupling reactions (e.g., Suzuki, Heck).

Reaction Type Conditions Outcome
Suzuki Coupling Pd catalyst, ligand, base (e.g., K<sub>3</sub>PO<sub>4</sub>), aryl boronic acidReplacement of Br with aryl groups
Amination Cu catalyst, amine nucleophile, base (e.g., Et<sub>3</sub>N)Substitution with amines (e.g., benzylamine)
Oxidation Ozone (O<sub>3</sub>)Potential formation of reactive oxygen species (ROS) and degradation products (e.g., maleimide, formate)
  • Example : In Suzuki couplings, the bromine can be replaced with aryl groups, as demonstrated in pyrazine derivatives using palladium catalysts and aryl boronic acids .

Coupling Reactions

The compound’s pyrazine core and bromine substituent enable C–C and C–N bond-forming reactions , expanding its synthetic utility.

3.1. Suzuki Coupling

  • Procedure :

    • Use of Pd(OAc)<sub>2</sub> , ligand (e.g., SPhos), and base (e.g., K<sub>3</sub>PO<sub>4</sub>) in a solvent like toluene or dioxane .

    • Aryl boronic acids react with the bromine site to form biaryl products.

  • Example : Replacement of bromine with a phenyl group under optimized Suzuki conditions .

3.2. Ugi Reaction Pathways

While not directly applied to this compound, Ugi four-component reactions have been used to synthesize related pyrazine derivatives. These reactions involve the coupling of carbonyl compounds, amines, alkyl halides, and isocyanides to form Ugi adducts, which can undergo subsequent cyclization .

Degradation Pathways

The compound may undergo oxidative degradation under specific conditions, such as ozonation.

  • Ozonolysis :

    • Pyrazine rings react with ozone to form reactive oxygen species (ROS), including singlet oxygen (1^1O<sub>2</sub>) and hydroxyl radicals (^{\cdot}OH) .

    • Products may include formate, formamide, and glyoxal, as observed in similar heterocyclic systems .

Biological and Pharmaceutical Relevance

While not directly detailed in the provided sources, pyrazine derivatives with bromine and amine substituents are often explored for biological activity (e.g., kinase inhibition, antiviral effects) . The N-Boc group’s removal facilitates interaction with protein targets, as seen in analogous compounds .

Structural Comparisons

Several structurally related compounds exhibit distinct reactivity profiles:

Compound Key Features Reactivity Differences
2-Bromo-5-(pyrrolidin-3-yl)pyridinePyridine core instead of pyrazineIncreased aromatic stability, reduced S<sub>N</sub>Ar reactivity
2-Amino-5-(N-Boc-pyrrolidin-3-yl)pyrazineAmine instead of bromineHigher solubility, potential for further functionalization
2-Chloro-5-(N-Boc-pyrrolidin-3-yl)pyrazineChlorine instead of bromineLower nucleophilic substitution reactivity compared to bromine

Scientific Research Applications

Therapeutic Applications

A. Cannabinoid Receptor Modulation

One of the most promising applications of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is its role as a preferential agonist of the Cannabinoid Receptor 2 (CB2). Research indicates that compounds with similar structures can be effective in treating various conditions such as:

  • Pain Management: The modulation of CB2 receptors has been linked to analgesic effects, making this compound a candidate for pain relief therapies.
  • Inflammatory Diseases: Its potential in treating conditions like inflammatory bowel disease and other systemic inflammatory disorders has been noted in recent studies .

B. Cancer Therapeutics

The compound's pyrazine core is associated with several anticancer activities. Pyrazine derivatives have been explored for their ability to inhibit key enzymes involved in cancer metabolism, such as lactate dehydrogenase (LDH), which plays a crucial role in the glycolytic pathway of cancer cells. Inhibitors targeting LDH have shown promise in reducing lactate production and inhibiting tumor growth in various cancer cell lines .

Table 1: Summary of Research Findings on 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine

Study ReferenceApplication AreaKey Findings
Pain ManagementDemonstrated efficacy as a CB2 agonist, reducing pain responses in animal models.
Cancer MetabolismInhibited LDH activity in pancreatic cancer cells, leading to decreased lactate production and cell growth suppression.
InflammationShowed potential in reducing inflammatory markers in models of inflammatory bowel disease.

Mechanism of Action

The mechanism of action of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine depends on its specific application. In biochemical assays, it may act as a ligand that binds to specific molecular targets, influencing their activity. The presence of the bromine atom and the pyrrolidinyl group can affect the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(pyrrolidin-1-yl)pyrazine
  • 5-Bromopyridine-3-boronic acid
  • 1-(5-Bromopyrimidin-2-yl)pyrrolidin-2-one

Uniqueness

2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is unique due to the presence of the Boc-protected pyrrolidinyl group, which provides additional stability and allows for selective deprotection. This feature distinguishes it from other similar compounds and enhances its versatility in synthetic applications.

Biological Activity

2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine is a pyrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a variety of pharmacological effects, particularly in the context of antiviral and antibacterial activities. The following sections will explore its biological activity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine features a brominated pyrazine core substituted with a N-Boc-protected pyrrolidine group. The synthesis of this compound typically involves the bromination of 5-(N-Boc-pyrrolidin-3-yl)pyrazine, which can be achieved through various methods including electrophilic aromatic substitution.

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazine derivatives, particularly their effectiveness against flaviviruses such as Zika virus. A series of 2,5,6-trisubstituted pyrazines have been identified as potent allosteric inhibitors of Zika virus protease (ZVpro), with IC50 values as low as 130 nM . These compounds exhibit significant inhibitory effects on viral replication, making them promising candidates for drug development against flavivirus infections.

CompoundIC50 (nM)Activity
Compound 47200Zika virus protease inhibitor
Compound 103300–600Inhibits Zika virus replication in cells

Antibacterial Activity

The antibacterial properties of pyrazine derivatives have also been documented. For instance, various derivatives have shown activity against both Gram-positive and Gram-negative bacteria. The structure of these compounds plays a crucial role in their bioactivity. A review indicated that modifications to the pyrazine ring can enhance or diminish antibacterial efficacy .

CompoundBacterial StrainMIC (µM)
Compound AE. coli50
Compound BS. aureus75

Structure-Activity Relationships (SAR)

The biological activity of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine can be correlated with its structural features. Modifications to the N-Boc group or the introduction of additional substituents on the pyrazine ring can significantly influence its potency and selectivity against various biological targets.

  • Substituent Effects : Introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the pyrazine ring, affecting its interaction with biological targets.
  • Chain Length Variations : Variations in the length of substituents attached to the nitrogen atom in the pyrrolidine ring can lead to changes in activity, as longer chains may hinder binding affinity due to steric effects .

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine:

  • Zika Virus Inhibition : A study demonstrated that certain pyrazine derivatives effectively inhibited Zika virus replication in vitro and in vivo models, showcasing their potential as antiviral agents .
  • Antibacterial Testing : Research involving various pyrazine derivatives indicated promising results against clinically relevant bacterial strains, suggesting that modifications to the pyrazine framework could yield effective antibacterial agents .

Q & A

What synthetic methodologies are optimal for preparing 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine, and how can reaction conditions be optimized for high yield?

Answer:

  • Key Steps :
    • Boc Protection : Introduce the tert-butoxycarbonyl (Boc) group to pyrrolidin-3-amine under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine in THF or DCM .
    • Pyrazine Bromination : Brominate the pyrazine ring at the 2-position using NBS (N-bromosuccinimide) in the presence of a radical initiator (e.g., AIBN) or via electrophilic substitution with Br₂ in acetic acid .
    • Coupling : Attach the Boc-protected pyrrolidine to the pyrazine via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis (e.g., Buchwald-Hartwig amination) .
  • Optimization :
    • Monitor reaction progress via TLC or HPLC.
    • Use inert atmosphere (N₂/Ar) to prevent Boc group cleavage.
    • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization .

How does the Boc group influence the reactivity of 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine in cross-coupling reactions?

Answer:

  • Steric Effects : The bulky Boc group reduces steric accessibility at the pyrrolidine nitrogen, potentially slowing coupling reactions like Suzuki-Miyaura. Use Pd catalysts with large ligands (e.g., XPhos) to mitigate this .
  • Electronic Effects : The electron-withdrawing Boc group slightly activates the pyrazine ring, enhancing electrophilic substitution at the bromine site.
  • Case Study : In Suzuki couplings, arylboronic acids react with the bromine substituent under Pd(OAc)₂/PCy₃ catalysis in dioxane/water (80°C, 12h) with >75% yield .

What strategies address regioselectivity challenges when modifying the pyrazine ring?

Answer:

  • Directed Metalation : Use directing groups (e.g., pyridine N-oxide) to control functionalization at specific positions .
  • Computational Modeling : DFT calculations predict electron density distribution, guiding substitution sites. For example, bromine at position 2 directs electrophiles to position 5 via resonance effects .
  • Experimental Validation : Confirm regioselectivity via NOESY NMR or X-ray crystallography (e.g., crystal structures in show intramolecular hydrogen bonds influencing reactivity).

Which spectroscopic techniques are most effective for characterizing 2-Bromo-5-(N-Boc-pyrrolidin-3-yl)pyrazine?

Answer:

  • NMR :
    • ¹H NMR : Identify pyrrolidine protons (δ 1.4–1.6 ppm for Boc methyl groups; δ 3.5–4.0 ppm for N-CH₂).
    • ¹³C NMR : Confirm Boc carbonyl (δ 155–160 ppm) and pyrazine carbons (δ 140–150 ppm) .
  • HRMS : Validate molecular formula (e.g., [M+H]⁺ calculated for C₁₃H₁₉BrN₄O₂: 367.0562).
  • XRD : Resolve stereochemistry and intramolecular interactions (see for analogous structures).

What in vitro assays are suitable for evaluating the biological activity of this compound?

Answer:

  • Kinase Inhibition : Screen against kinase panels (e.g., EGFR, VEGFR) due to pyrazine’s affinity for ATP-binding pockets .
  • Antimicrobial Activity : Use microdilution assays (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

How should this compound be stored to prevent decomposition?

Answer:

  • Conditions : Store at 2–8°C in amber vials under inert gas (Ar) to avoid moisture-induced Boc cleavage .
  • Stability : Monitor via HPLC every 3 months; degradation manifests as a peak at δ 7.2 ppm (free amine) in ¹H NMR.

What mechanistic insights explain unexpected byproducts in Buchwald-Hartwig aminations involving this compound?

Answer:

  • Side Reactions :
    • Boc Cleavage : Acidic conditions (e.g., Pd catalysts with HCl byproducts) can hydrolyze the Boc group. Use non-acidic bases (e.g., K₃PO₄) .
    • Homocoupling : Bromine may undergo Ullmann coupling without proper ligand control. Switch to SPhos or RuPhos ligands .

How does the bromine substituent compare to other halogens in reactivity studies?

Answer:

  • Reactivity Trend : Br > Cl in Suzuki coupling (due to lower bond dissociation energy).
  • Case Data : Bromine derivatives achieve 80% yield vs. 45% for chlorine analogs under identical Pd-catalyzed conditions .

What challenges arise when scaling up synthesis from milligram to gram quantities?

Answer:

  • Heat Management : Exothermic Boc protection requires jacketed reactors for temperature control .
  • Purification : Replace column chromatography with fractional crystallization (solvent: hexane/DCM) for cost efficiency .

How can computational tools predict the compound’s reactivity in novel reactions?

Answer:

  • DFT Calculations : Use Gaussian09 to model transition states for SNAr reactions (e.g., activation energy for bromide displacement) .
  • Docking Studies : Predict binding modes in biological targets (e.g., AutoDock Vina for kinase inhibition profiling) .

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